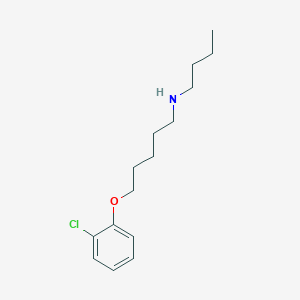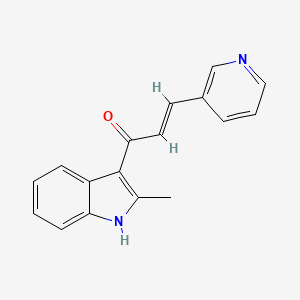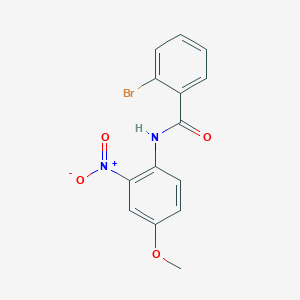![molecular formula C17H17N3O2 B4981628 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B4981628.png)
4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide, also known as JNJ-17203212, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. JNJ-17203212 has been studied for its potential therapeutic effects in pain management and inflammation.
作用机制
4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide is a selective antagonist of TRPV1, which means it blocks the channel from being activated by various stimuli. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. By blocking TRPV1, 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide can decrease pain and inflammation.
Biochemical and Physiological Effects
4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has been shown to decrease pain in animal models of inflammatory and neuropathic pain. 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has also been shown to decrease inflammation in animal models of inflammation. 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has been shown to have no effect on body temperature or thermoregulation.
实验室实验的优点和局限性
4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide is a selective antagonist of TRPV1, which means it can be used to study the role of TRPV1 in pain sensation and inflammation. 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has been shown to have no effect on body temperature or thermoregulation, which means it can be used to study the role of TRPV1 in pain and inflammation without confounding effects on thermoregulation. However, 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has only been studied in animal models, and its effects in humans are not yet known.
未来方向
Future research on 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide could focus on its potential therapeutic effects in pain management and inflammation in humans. 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide could also be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide could be used as a tool to study the structure and function of TRPV1 and other TRP channels.
合成方法
The synthesis of 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has been described in a patent application by Janssen Pharmaceutica. The synthesis involves the reaction of 3-chloro-4-fluorobenzamide with 3-pyridinylboronic acid in the presence of a palladium catalyst to form 3-(3-pyridinyl)benzamide. The resulting compound is then reacted with N-Boc-pyrrolidine in the presence of a base to form the pyrrolidine derivative. The Boc protecting group is then removed using acid to yield 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide.
科学研究应用
4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has been studied for its potential therapeutic effects in pain management and inflammation. TRPV1 is involved in pain sensation, and 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has been shown to decrease pain in animal models of inflammatory and neuropathic pain. 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide has also been studied for its potential anti-inflammatory effects, as TRPV1 is involved in the production of inflammatory mediators.
属性
IUPAC Name |
4-[(2-oxopyrrolidin-1-yl)methyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-4-2-10-20(16)12-13-5-7-14(8-6-13)17(22)19-15-3-1-9-18-11-15/h1,3,5-9,11H,2,4,10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYBQCVGRCZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methyl]phenyl}-2-chlorobenzamide](/img/structure/B4981570.png)

![3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4981584.png)
![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4981617.png)
![1,3-dimethyl-7-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4981636.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4981651.png)

![1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)